molecular formula C18H25N3O2S B4947817 BUTYL 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE CAS No. 5605-18-5

BUTYL 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4947817
CAS No.: 5605-18-5
M. Wt: 347.5 g/mol
InChI Key: MJPVSLVWULGNSN-UHFFFAOYSA-N
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Description

BUTYL 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a dimethylamino group, a phenyl ring, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multiple steps. One common method includes the lithiation of di-tertiary butylphosphine under inert gas conditions, followed by a reaction with N,N-dimethyl p-chloroaniline . The product is then purified through a quenching reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced purification techniques to ensure high yield and purity. The process often includes complexation with palladium dichloride to form a stable ligand, which is then used in various catalytic reactions .

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lithium aluminum hydride for reduction and various oxidizing agents for oxidation. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

BUTYL 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which BUTYL 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE exerts its effects involves its interaction with molecular targets through its dimethylamino and phenyl groups. These interactions can influence various biochemical pathways, making it a valuable tool in studying molecular mechanisms .

Properties

IUPAC Name

butyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-5-6-11-23-17(22)15-12(2)19-18(24)20-16(15)13-7-9-14(10-8-13)21(3)4/h7-10,16H,5-6,11H2,1-4H3,(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPVSLVWULGNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386190
Record name butyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5605-18-5
Record name butyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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